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Compound of Interest

Compound Name: MAX-40279 hydrochloride

Cat. No.: B15143482

In the landscape of targeted cancer therapies, small molecule kinase inhibitors play a pivotal
role in disrupting the signaling pathways that drive tumor growth and proliferation. This guide
provides a detailed comparison of two such inhibitors: MAX-40279, a novel dual inhibitor of
FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), and sorafenib,
a multi-kinase inhibitor well-established in the treatment of various solid tumors. This
comparison focuses on their inhibitory potency (IC50 values), mechanisms of action, and the
experimental protocols used to evaluate their efficacy.

Executive Summary

MAX-40279 is emerging as a potent and selective inhibitor, particularly significant for its activity
against FLT3 mutations that confer resistance to existing therapies like sorafenib. While
specific publicly available IC50 values for MAX-40279 are limited, preclinical data suggests its
potential to overcome resistance mechanisms observed with current treatments. Sorafenib, on
the other hand, is a broader spectrum inhibitor targeting multiple kinases involved in
angiogenesis and cell proliferation. This guide presents a comprehensive summary of publicly
available 1C50 data for sorafenib against various kinases and cancer cell lines, providing a
benchmark for comparison.

Data Presentation: Inhibitory Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The
following tables summarize the reported IC50 values for sorafenib against various kinases and
cancer cell lines.
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Table 1: Sorafenib IC50 Values against a Panel of Kinases

Kinase Target IC50 (nM)
Raf-1 6

B-Raf 22

B-Raf (V600E) 38
VEGFR-2 90
VEGFR-3 20
PDGFR-$3 57

c-KIT 68

FLT3 58
FGFR-1 580

Table 2: Sorafenib IC50 Values against Various Cancer Cell Lines

Cell Line Cancer Type FLT3 Status IC50
Acute Myeloid
MV4-11 _ FLT3-ITD 3 nM
Leukemia
Acute Myeloid
MOLM-13 . FLT3-ITD 10 nM
Leukemia
) Acute Myeloid
Kasumi-1 ) N/A 20 nM
Leukemia
Hepatocellular
PLC/PRF/5 _ N/A 6.3 uM
Carcinoma
Hepatocellular
HepG2 _ N/A 4.5 uM
Carcinoma
Pediatric Cancers )
) Various N/A 4.3 uM
(Median)
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Note on MAX-40279 Data:Despite extensive literature searches, specific IC50 values for MAX-
40279 against a comparable panel of kinases and cell lines are not publicly available at this
time. Preclinical studies describe it as a potent dual inhibitor of FLT3 and FGFR, with activity
against FLT3 mutants resistant to sorafenib, suggesting low nanomolar potency against these
targets.[1][2]

Mechanism of Action

MAX-40279: This compound is a potent and orally bioavailable dual inhibitor of FLT3 and
FGFR.[1][2] Its mechanism is significant as it targets both wild-type FLT3 and, crucially, FLT3
mutants with internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations
(e.g., D835Y) that are known to confer resistance to other FLT3 inhibitors, including sorafenib.
[1][3] By inhibiting both FLT3 and FGFR, MAX-40279 has the potential to overcome resistance
driven by the activation of the FGF/FGFR pathway.[1]

Sorafenib: Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways
involved in tumor progression. It inhibits the Raf/MEK/ERK signaling pathway by targeting Raf
kinases (Raf-1, B-Raf), thereby blocking tumor cell proliferation.[4] Additionally, it exerts anti-
angiogenic effects by inhibiting receptor tyrosine kinases such as VEGFR-2, VEGFR-3, and
PDGFR-B.[4] Sorafenib also shows activity against other kinases like c-KIT and FLT3.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by MAX-40279 and sorafenib.
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Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.
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Caption: Sorafenib inhibits angiogenesis and cell proliferation pathways.

Experimental Protocols

The determination of IC50 values relies on robust and standardized experimental protocols.
Below are detailed methodologies for the key assays used in the evaluation of kinase
inhibitors.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase
Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely
proportional to the inhibitory activity of the compound being tested.

Workflow Diagram:
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Prepare Kinase Reaction Mixture:
- Kinase
- Substrate
- ATP
- Test Compound (e.g., MAX-40279 or Sorafenib)

'

Incubate at 37°C

'

Add ADP-Glo™ Reagent to stop reaction and deplete ATP

'

Incubate at Room Temperature

i

Add Kinase Detection Reagent to convert ADP to ATP and generate light

i

Incubate at Room Temperature

i

Measure Luminescence

Click to download full resolution via product page

Caption: Workflow for a typical in vitro kinase inhibition assay.
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Detailed Methodology:

e Reaction Setup: Kinase reactions are set up in a 96- or 384-well plate. Each well contains
the kinase of interest, its specific substrate, ATP, and the test inhibitor at various
concentrations.

 Incubation: The reaction plate is incubated at 37°C for a specified period (e.g., 60 minutes)
to allow the enzymatic reaction to proceed.

e Reaction Termination: An ADP-Glo™ Reagent is added to each well. This reagent terminates
the kinase reaction and depletes the remaining ATP.

o ADP to ATP Conversion: A Kinase Detection Reagent is then added. This reagent contains
enzymes that convert the ADP generated in the kinase reaction into ATP.

e Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin
reaction to produce a luminescent signal, which is measured using a luminometer.

o Data Analysis: The intensity of the luminescent signal is directly proportional to the amount of
ADP produced and thus inversely proportional to the kinase inhibition by the test compound.
IC50 values are calculated by plotting the percentage of kinase inhibition against the
logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a
measure of cell viability.

Workflow Diagram:
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Seed cells in a 96-well plate and allow to attach overnight

'

Treat cells with various concentrations of the test compound

'

Incubate for a specified period (e.g., 48-72 hours)

'

Add MTT reagent to each well

'

Incubate to allow formazan crystal formation

'

Solubilize formazan crystals with a solubilizing agent (e.g., DMSO)

'

Measure Absorbance at ~570 nm
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15143482?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/max-40279.html
https://aml-hub.com/medical-information/fda-grants-orphan-drug-designation-to-max-40279-for-the-treatment-of-aml
https://aml-hub.com/medical-information/fda-grants-orphan-drug-designation-to-max-40279-for-the-treatment-of-aml
https://www.researchgate.net/publication/336562489_Preclinical_Evaluation_of_MAX-40279_a_FLT3FGFR_Dual_Kinase_Inhibitor_for_Treatment_of_Acute_Myeloid_Leukemia
https://www.mdpi.com/2072-6694/13/24/6181
https://www.benchchem.com/product/b15143482#comparing-ic50-values-of-max-40279-and-sorafenib
https://www.benchchem.com/product/b15143482#comparing-ic50-values-of-max-40279-and-sorafenib
https://www.benchchem.com/product/b15143482#comparing-ic50-values-of-max-40279-and-sorafenib
https://www.benchchem.com/product/b15143482#comparing-ic50-values-of-max-40279-and-sorafenib
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15143482?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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